Methyl 4-bromo-3-fluorobenzoate chemical properties
Methyl 4-bromo-3-fluorobenzoate chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Methyl 4-bromo-3-fluorobenzoate
This guide provides a comprehensive technical overview of Methyl 4-bromo-3-fluorobenzoate (CAS No. 849758-12-9), a halogenated aromatic ester of significant interest in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, grounding all information in established scientific principles.
Core Physicochemical Properties
Methyl 4-bromo-3-fluorobenzoate is a crystalline solid at room temperature.[1] Its structure, featuring a benzene ring substituted with bromo, fluoro, and methyl ester groups, creates a unique electronic and steric environment that dictates its physical properties and chemical reactivity. The presence of both bromine and fluorine atoms makes it a valuable and versatile building block in synthetic chemistry.[2]
Quantitative physicochemical data are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 849758-12-9 | [3] |
| Molecular Formula | C₈H₆BrFO₂ | [3] |
| Molecular Weight | 233.04 g/mol | [2] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 61 - 66 °C | [1][3] |
| Boiling Point | 270.1 °C at 760 mmHg | [3] |
| Density | ~1.6 g/cm³ | [1][3] |
| Solubility | Soluble in methanol | [3] |
| Refractive Index (n20D) | ~1.53 | [1][3] |
| Flash Point | 117.1 °C | [3] |
| Storage | Store at 2 - 8 °C, Keep Cold | [1][3] |
Spectroscopic Characterization: An Interpretive Guide
Nuclear Magnetic Resonance (NMR) Spectroscopy
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the benzene ring.
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H-2 (ortho to -CO₂Me, meta to -F): This proton is expected to appear as a doublet of doublets (dd). The primary splitting will be a small meta coupling (~2-3 Hz) to H-6. A smaller, longer-range coupling to the fluorine atom may also be observed.
-
H-5 (ortho to -Br, ortho to -F): This proton will be a doublet of doublets (dd). It will exhibit a meta coupling to the fluorine atom and an ortho coupling (~8-9 Hz) to H-6.
-
H-6 (ortho to -CO₂Me, meta to -Br): This proton is expected to be a triplet or, more precisely, a doublet of doublets that appears as a triplet due to similar coupling constants. It will have an ortho coupling to H-5 and a meta coupling to H-2.
-
-OCH₃ Protons: A sharp singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 3.9 ppm.
The ¹³C NMR spectrum will display eight unique carbon signals. The chemical shifts are influenced by the electronegativity and resonance effects of the substituents. The carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.
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C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
-
C-O Stretch (Ester): A strong band will appear in the 1200-1300 cm⁻¹ region.
-
C-F Stretch: A strong absorption, characteristic of aryl fluorides, is expected between 1200-1280 cm⁻¹.
-
C-Br Stretch: This vibration appears at lower frequencies, typically in the 500-650 cm⁻¹ range.
-
Aromatic C-H and C=C Stretches: These will be present in their usual regions, above 3000 cm⁻¹ and between 1450-1600 cm⁻¹, respectively.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺). A key diagnostic feature will be the isotopic pattern of bromine. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 natural abundance) will result in two molecular ion peaks of nearly equal intensity at m/z 232 and 234.[4] Common fragmentation pathways would include the loss of the methoxy group (-•OCH₃) to give a fragment at m/z 201/203 and the loss of the entire ester group (-•CO₂CH₃) to yield a fragment at m/z 173/175.
Synthesis and Purification Protocol
Methyl 4-bromo-3-fluorobenzoate is typically synthesized via a two-step process starting from 4-bromo-3-fluorotoluene: oxidation to the carboxylic acid followed by esterification.
Step 1: Synthesis of 4-Bromo-3-fluorobenzoic Acid[5]
-
Principle: This step involves the strong oxidation of the methyl group of 4-bromo-3-fluorotoluene to a carboxylic acid using potassium permanganate. The reaction is performed in water under reflux.
-
Protocol:
-
To a reactor equipped with a mechanical stirrer and reflux condenser, add 4-bromo-3-fluorotoluene (1.0 eq.), water, and a phase-transfer catalyst (e.g., sodium alkyl ether sulfate).
-
Heat the mixture to reflux.
-
Slowly and portion-wise, add potassium permanganate (KMnO₄, ~2.5-3.0 eq.) under vigorous stirring. The purple color of the permanganate will disappear as it is consumed.
-
Maintain the reflux for several hours until TLC or GC-MS analysis indicates the complete consumption of the starting material. A key visual cue is the cessation of oily droplets in the refluxing liquid.
-
While still hot, filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct.
-
Cool the filtrate and add a reducing agent (e.g., sodium sulfite) to quench any unreacted KMnO₄.
-
Acidify the clear solution to a pH of ~2 with concentrated hydrochloric acid. This protonates the carboxylate salt, causing the desired 4-bromo-3-fluorobenzoic acid to precipitate.
-
Cool the mixture in an ice bath to maximize crystallization.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Step 2: Esterification to Methyl 4-bromo-3-fluorobenzoate[4]
-
Principle: Fischer esterification is achieved by reacting the carboxylic acid with an excess of methanol under acidic conditions. Thionyl chloride is an excellent choice as it reacts with methanol to generate HCl in situ, which catalyzes the reaction, and its byproducts (SO₂ and HCl) are gaseous, helping to drive the reaction to completion.
-
Protocol:
-
Suspend the dried 4-bromo-3-fluorobenzoic acid (1.0 eq.) in methanol (10-20 volumes) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 2.0 eq.) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 4-6 hours, or until TLC analysis shows full conversion of the acid.
-
Cool the reaction mixture and remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a water-immiscible organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 4-bromo-3-fluorobenzoate.
-
Chemical Reactivity and Synthetic Utility
The utility of Methyl 4-bromo-3-fluorobenzoate stems from the distinct reactivity of its functional groups. The aryl bromide is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
This is one of the most powerful and widely used methods for constructing biaryl systems, which are common motifs in pharmaceuticals.[5][6] Methyl 4-bromo-3-fluorobenzoate can be coupled with a variety of aryl or vinyl boronic acids or their esters.
-
Generalized Protocol for Suzuki Coupling:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Methyl 4-bromo-3-fluorobenzoate (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a suitable solvent system (e.g., a mixture of toluene and water, or dioxane).
-
Degas the mixture by bubbling the inert gas through it for 15-20 minutes.
-
Heat the reaction mixture (typically 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to isolate the coupled product.
-
Applications in Research and Development
The strategic placement of the reactive bromine handle and the modulating fluorine substituent makes this compound a high-value intermediate.
-
Pharmaceutical Synthesis: It serves as a precursor for creating complex molecules with potential biological activity. It is particularly useful in the development of anti-inflammatory and analgesic drugs.[2] The biaryl structures formed via its coupling reactions are prevalent in many drug candidates.
-
Agrochemical Development: The compound is used in the synthesis of novel pesticides and herbicides. The inclusion of fluorine often enhances the metabolic stability and potency of agrochemicals.[2]
-
Material Science: Its rigid aromatic structure is suitable for incorporation into advanced polymers and coatings, potentially enhancing thermal stability, durability, and resistance to environmental factors.[2]
-
Fluorescent Probes: The fluorinated aromatic core can be elaborated into more complex systems used as fluorescent probes for biological imaging applications.[2]
Safety and Handling
Methyl 4-bromo-3-fluorobenzoate is an irritant and should be handled with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Statement | Pictogram | Signal Word |
| Skin Irritation | H315: Causes skin irritation | Warning | |
| Eye Irritation | H319: Causes serious eye irritation | (as above) | (as above) |
| Respiratory Irritation | H335: May cause respiratory irritation | (as above) | (as above) |
-
Handling: Use in a well-ventilated area or a fume hood. Avoid breathing dust. Wear protective gloves, safety glasses or goggles, and a lab coat. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8 °C).[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.
References
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PrepChem.com. Synthesis of 4-fluoro-3-bromobenzoic acid methyl ester. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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The Royal Society of Chemistry. Supporting Information. [Link]
- Google Patents. Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.
-
MDPI. Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Global Scientific Journal. Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. [Link]
-
YouTube. Suzuki Coupling. [Link]
-
PubChem. Methyl 3-bromo-4-fluorobenzoate. [Link]
-
NIST WebBook. Benzoic acid, 4-bromo-, methyl ester. [Link]
-
YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]
-
LookChem. METHYL 4-BROMO-3-FLUOROBENZOATE 98. [Link]
- Google Patents. METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID.
-
NIST WebBook. Methyl 4-fluorobenzoate. [Link]
-
SpectraBase. Methyl 4-bromobenzoate - Optional[Vapor Phase IR] - Spectrum. [Link]
